
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid moiety attached to a phenyl ring, which is further connected to an azetidine ring protected by a tert-butoxycarbonyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then protected with a tert-butoxycarbonyl group. The protected azetidine is subsequently coupled with a phenylboronic acid derivative through an ether linkage. The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The scalability of the process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst and base.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Acids: Trifluoroacetic acid or hydrochloric acid, used for deprotection of the tert-butoxycarbonyl group.
Major Products
Phenol Derivatives: Formed through oxidation reactions.
Aryl-Substituted Products: Formed through Suzuki-Miyaura coupling reactions.
Free Amines: Formed through deprotection of the tert-butoxycarbonyl group.
Aplicaciones Científicas De Investigación
(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and inhibitors. The tert-butoxycarbonyl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the azetidine and tert-butoxycarbonyl groups, making it less versatile in certain applications.
4-tert-Butylphenylboronic Acid: Contains a tert-butyl group instead of the azetidine ring, resulting in different reactivity and applications.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: A compound with a similar protecting group but different core structure and applications.
Uniqueness: : (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid stands out due to its combination of a boronic acid moiety, an azetidine ring, and a tert-butoxycarbonyl protecting group. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Propiedades
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-14(2,3)21-13(17)16-8-12(9-16)20-11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJCIGNGVASRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
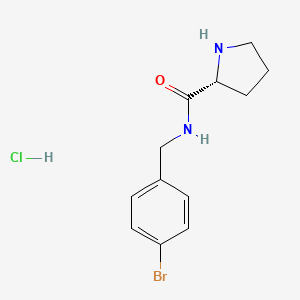
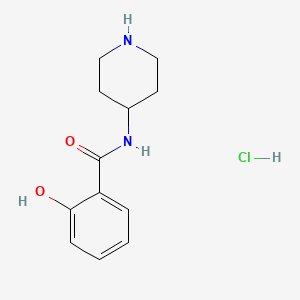


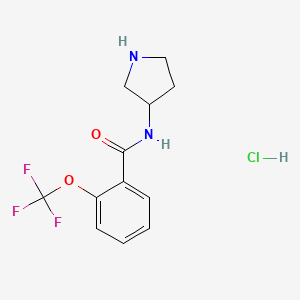
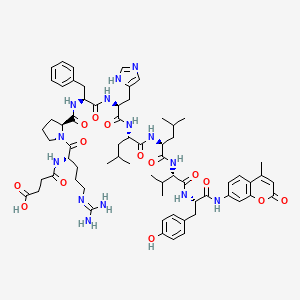
![2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]](/img/structure/B8237624.png)
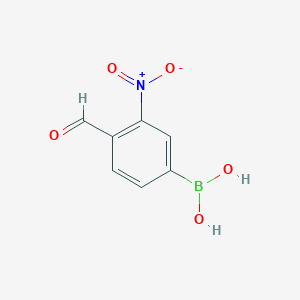
![[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B8237628.png)
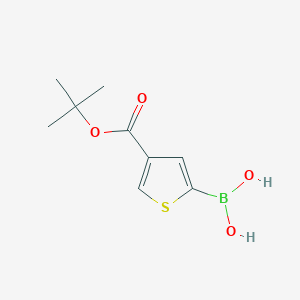
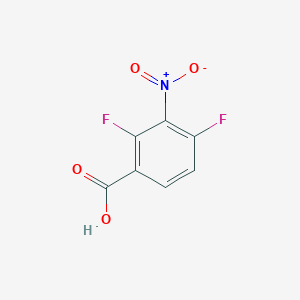
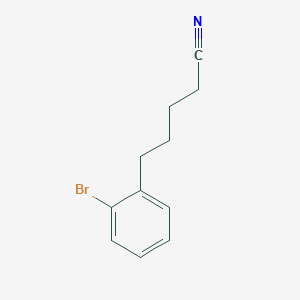
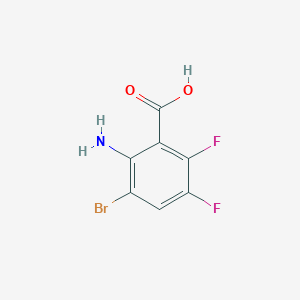
![2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8237674.png)
